(S)-Flumequine

Description

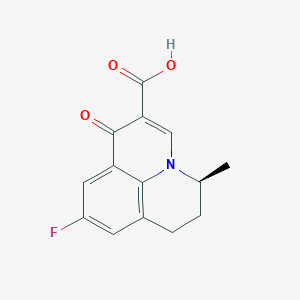

Structure

3D Structure

Propriétés

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202349-45-9 |

Source

|

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Flumequine: A Deep Dive into its Antimicrobial Mechanism of Action

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanism of action of (S)-Flumequine, a first-generation fluoroquinolone antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its bactericidal activity, focusing on the stereospecific interactions with its primary bacterial targets: DNA gyrase and topoisomerase IV. We will dissect the formation of the ternary drug-enzyme-DNA complex, the subsequent induction of double-strand DNA breaks, and the downstream consequences for bacterial viability. Furthermore, this guide offers detailed, field-proven protocols for key biochemical assays to probe these mechanisms, discusses the molecular basis of resistance, and provides insights into the critical role of chirality in its antibacterial efficacy.

Introduction: The Quinolone Class and the Significance of Chirality

Flumequine is a synthetic antibiotic belonging to the quinolone class, a group of antimicrobial agents that have been pivotal in treating a wide array of bacterial infections.[1] As a first-generation quinolone, Flumequine laid the groundwork for the development of the more potent fluoroquinolones.[2] A critical, yet often overlooked, aspect of many quinolones is their chirality. Flumequine possesses a single chiral center, giving rise to two enantiomers: (S)-Flumequine and (R)-Flumequine. Emerging research has highlighted the enantioselective nature of both the pharmacokinetics and pharmacodynamics of chiral quinolones.[3] Studies have indicated that the (S)-enantiomer of Flumequine exhibits a longer half-life and maintains a higher plasma concentration compared to its (R)-counterpart, suggesting a more pronounced and sustained antibacterial effect.[3] This guide will, therefore, focus specifically on the mechanistic intricacies of the more active (S)-enantiomer.

The primary mechanism of action for quinolones is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[6] By targeting these vital cellular machines, (S)-Flumequine effectively triggers a cascade of events that culminate in bacterial cell death.

The Core Mechanism: Trapping the Cleavage Complex

The bactericidal activity of (S)-Flumequine is not merely a result of enzyme inhibition, but rather the conversion of its target enzymes into cellular toxins. This is achieved by stabilizing a transient intermediate in the topoisomerase catalytic cycle known as the cleavage complex.

Dual Targeting: DNA Gyrase and Topoisomerase IV

(S)-Flumequine, like other quinolones, exhibits a dual-targeting mechanism, though the primary target can differ between bacterial species.[6]

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA, a process essential for compacting the bacterial chromosome and facilitating the initiation of DNA replication.[7] In many Gram-negative bacteria, DNA gyrase is the primary target of flumequine.[8]

-

Topoisomerase IV: This enzyme's primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.

The ability to inhibit both enzymes is a key feature of the quinolone class, contributing to their broad spectrum of activity.

Formation of the Ternary Complex and DNA Damage

The catalytic cycle of type II topoisomerases involves the binding of the enzyme to a segment of DNA (the G-segment), followed by the ATP-dependent passage of another DNA segment (the T-segment) through a transient double-strand break in the G-segment. (S)-Flumequine intervenes in this process by binding to the enzyme-DNA complex after the G-segment has been cleaved. This forms a stable ternary complex, effectively trapping the enzyme in a state where it is covalently linked to the broken DNA ends.[4]

This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[9] These breaks are potent triggers of the SOS response, a bacterial DNA damage repair system. However, when the rate of DNA damage overwhelms the cell's repair capacity, it leads to the fragmentation of the chromosome and ultimately, cell death.[9]

Diagram: Mechanism of (S)-Flumequine Action

Caption: The inhibitory pathway of (S)-Flumequine in bacteria.

Investigating the Mechanism: Key Experimental Protocols

To elucidate the mechanism of action of (S)-Flumequine and to screen for novel quinolone derivatives, specific biochemical assays are indispensable. The following protocols provide a framework for assessing the inhibitory activity of compounds against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Principle: Relaxed plasmid DNA and supercoiled DNA have different electrophoretic mobilities in an agarose gel. The inhibition of gyrase activity results in a decrease in the amount of supercoiled DNA.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA (1 µg/µL)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

-

(S)-Flumequine stock solution (in DMSO)

-

Sterile deionized water

-

STEB (Stop Buffer: 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.05% (w/v) Bromophenol Blue)

-

Agarose

-

1X TAE Buffer

-

Ethidium bromide or other DNA stain

-

DNA loading dye

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot Master Mix: Distribute the master mix into individual reaction tubes.

-

Add Inhibitor: Add varying concentrations of (S)-Flumequine to the reaction tubes. Include a no-drug control (with DMSO vehicle) and a no-enzyme control.

-

Initiate Reaction: Add DNA gyrase to all tubes except the no-enzyme control. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reactions by adding STEB.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Electrophoresis: Run the gel at a constant voltage until adequate separation of the relaxed and supercoiled DNA is achieved.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Interpretation: The no-drug control should show a high proportion of supercoiled DNA. Increasing concentrations of (S)-Flumequine will result in a dose-dependent decrease in the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities.

Diagram: DNA Gyrase Supercoiling Assay Workflow

Caption: Step-by-step workflow for the DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Principle: kDNA is a large network of interlocked circular DNA molecules that cannot enter an agarose gel. Topoisomerase IV decatenates this network, releasing minicircles that can migrate into the gel. Inhibition of topoisomerase IV results in the kDNA remaining in the well.

Materials:

-

E. coli Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 10 mM Mg(OAc)₂, 10 mM DTT, 1 mM ATP, 50 µg/mL Albumin)

-

Dilution Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) Glycerol)

-

(S)-Flumequine stock solution (in DMSO)

-

Sterile deionized water

-

STEB (Stop Buffer)

-

Agarose

-

1X TAE Buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, kDNA, and sterile water.

-

Aliquot Master Mix: Distribute the master mix into individual reaction tubes.

-

Add Inhibitor: Add varying concentrations of (S)-Flumequine to the reaction tubes. Include a no-drug control (with DMSO vehicle) and a no-enzyme control.

-

Initiate Reaction: Add Topoisomerase IV to all tubes except the no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reactions by adding STEB.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Electrophoresis: Run the gel at a constant voltage.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Interpretation: The no-drug control will show distinct bands corresponding to the decatenated minicircles. The no-enzyme control will show the absence of these bands, with the kDNA remaining in the loading well. Increasing concentrations of (S)-Flumequine will lead to a dose-dependent decrease in the intensity of the minicircle bands. The IC₅₀ can be determined from this data.

Mechanisms of Resistance to (S)-Flumequine

The emergence of bacterial resistance to quinolones is a significant clinical concern. Resistance to (S)-Flumequine primarily arises through two main mechanisms:

Target-Site Mutations

The most common mechanism of high-level resistance involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[10] These mutations typically occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR). Alterations in the amino acid sequence of the QRDR can reduce the binding affinity of (S)-Flumequine to the enzyme-DNA complex, thereby diminishing its inhibitory effect.[10]

Reduced Intracellular Drug Concentration

Bacteria can also develop resistance by limiting the intracellular accumulation of (S)-Flumequine. This is achieved through two primary strategies:

-

Decreased Uptake: Alterations in the bacterial cell wall, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of the drug into the cell.

-

Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including quinolones, out of the cell.[6] This prevents the drug from reaching a high enough concentration to effectively inhibit its targets.

Diagram: Mechanisms of Bacterial Resistance to (S)-Flumequine

Caption: Overview of the primary mechanisms of bacterial resistance.

Quantitative Analysis of (S)-Flumequine Activity

| Organism | Flumequine (Racemic) MIC Range (µg/mL) |

| Escherichia coli | 0.12 - 0.5[5] |

| Salmonella typhimurium | ~0.5[8] |

| Pasteurella multocida | ~0.25[8] |

Note: The enantioselective activity of Flumequine suggests that the MIC for (S)-Flumequine is likely lower than that of the racemic mixture and the (R)-enantiomer.

Conclusion and Future Directions

(S)-Flumequine exemplifies the core mechanism of the quinolone class of antibiotics: the targeted disruption of bacterial DNA topology through the poisoning of type II topoisomerases. Its stereospecific interactions underscore the importance of considering chirality in drug design and development. While resistance remains a challenge, a thorough understanding of the molecular mechanisms of both action and resistance is crucial for the development of next-generation quinolones that can circumvent these resistance mechanisms. Future research should focus on obtaining quantitative data on the inhibitory potency of individual enantiomers against their targets and exploring modifications to the quinolone scaffold that can overcome common resistance mutations.

References

-

Bogaerts, P., & Tube, D. (Year). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly. [Link]

-

Chen, Y., et al. (2019). Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. BioMed Research International. [Link]

-

Collin, F., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines. [Link]

-

Donaghy, M. C., et al. (1975). Bioevaluation of the Antibacterial Flumequine for Urinary Tract Use. Antimicrobial Agents and Chemotherapy. [Link]

-

van der Veen, S., et al. (2024). Flumequine, a fluoroquinolone in disguise. Scientific Reports. [Link]

-

Hooper, D. C. (2013). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Wikipedia. (n.d.). Flumequine. Retrieved from [Link]

-

Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. Retrieved from [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

Grokipedia. (n.d.). Flumequine. Retrieved from [Link]

-

Ashley, R. E., & Osheroff, N. (2012). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology. [Link]

-

Maxwell, A., et al. (2006). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology. [Link]

-

ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. Retrieved from [Link]

-

ProFoldin. (n.d.). DNA gyrase assay kits. Retrieved from [Link]

-

Inspiralis. (n.d.). Decatenation Assays. Retrieved from [Link]

-

Waraich, S., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. BioTechniques. [Link]

-

Nani, E., et al. (1986). [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Bollettino dell'Istituto sieroterapico milanese. [Link]

-

ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. Retrieved from [Link]

-

Chen, Y., et al. (2019). Enantioselective Behavior of Flumequine Enantiomers and Metabolites Identification in Sediment. BioMed Research International. [Link]

-

Malik, M., et al. (2017). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. PLoS Genetics. [Link]

-

Zhao, X., et al. (1997). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

- 1. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. toku-e.com [toku-e.com]

- 9. Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Enantioselective Synthesis of (S)-Flumequine: A Technical Guide for Drug Development Professionals

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, possesses a single chiral center, rendering it extant as two enantiomers, (S)- and (R)-Flumequine. It is well-established that the pharmacological activity of many chiral drugs resides predominantly in one enantiomer. In the case of Flumequine, the (S)-enantiomer is recognized as the eutomer, exhibiting significantly greater antibacterial potency. This technical guide provides an in-depth exploration of robust and efficient methodologies for the enantioselective synthesis of (S)-Flumequine. Two principal strategies are delineated: a classical approach involving diastereomeric resolution and a modern asymmetric catalytic route. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of chiral quinolone antibiotics, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Chirality in Flumequine

Flumequine, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division[1][2]. The molecule's stereocenter at the C-5 position dictates its three-dimensional orientation and, consequently, its interaction with biological targets. Studies have demonstrated that the enantiomers of Flumequine exhibit different pharmacokinetic and pharmacodynamic profiles, with the (S)-(-)-enantiomer generally showing higher plasma concentrations and a longer half-life compared to the (R)-(+)-enantiomer[3]. This disparity underscores the critical importance of developing synthetic routes that selectively yield the more active (S)-enantiomer, thereby optimizing therapeutic efficacy and potentially reducing off-target effects and metabolic burden associated with the less active distomer.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-Flumequine can be approached through two primary strategies, each with its own set of advantages and considerations. The first is a classical resolution method, which involves the separation of a racemic mixture of a key intermediate. The second, and more contemporary approach, involves the use of a chiral catalyst to directly induce asymmetry in a prochiral substrate, a method often referred to as asymmetric synthesis.

Strategy 1: Diastereomeric Resolution of a Key Chiral Intermediate

This strategy leverages the principle that diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional techniques such as crystallization. A robust method for obtaining (S)-Flumequine via this approach is predicated on the resolution of the chiral precursor, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This method is adapted from the successful resolution of a closely related analogue[4].

Caption: Workflow for the enantioselective synthesis of (S)-Flumequine via diastereomeric resolution.

Step 1: Synthesis of Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

The synthesis of the racemic starting material can be achieved through established methods, often starting from 4-fluoroaniline[5][6].

Step 2: Formation of Diastereomeric Amides

-

To a solution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add (S)-N-tosylprolyl chloride (1.05 eq).

-

Add a tertiary amine base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.

Step 3: Fractional Crystallization

-

Dissolve the crude diastereomeric mixture in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Allow the solution to cool slowly to room temperature, followed by further cooling to 0-4 °C to induce crystallization.

-

The less soluble diastereomer, typically the (S,S)-amide, will crystallize out.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized diastereomer can be assessed by chiral HPLC. Repeat the recrystallization process until the desired diastereomeric excess is achieved.

Step 4: Hydrolysis and Isolation of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

-

Suspend the purified (S,S)-diastereomeric amide in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 24-48 hours to effect hydrolysis.

-

Cool the reaction mixture and neutralize with a strong base, such as sodium hydroxide, to a pH of >10.

-

Extract the liberated (S)-amine into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Step 5: Synthesis of (S)-Flumequine

The final cyclization to form (S)-Flumequine from the chiral tetrahydroquinoline intermediate follows established procedures for quinolone synthesis[7].

-

A mixture of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-140 °C for 2-3 hours.

-

The reaction mixture is cooled, and polyphosphoric acid is added.

-

The mixture is then heated to 100-120 °C for 1-2 hours to effect cyclization.

-

The reaction is quenched by carefully adding to ice-water.

-

The precipitated crude ethyl ester of (S)-Flumequine is collected by filtration.

-

The crude ester is then saponified by heating in an aqueous solution of sodium hydroxide.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate (S)-Flumequine.

-

The final product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like dimethylformamide can be performed for further purification.

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by directly generating the desired enantiomer from a prochiral substrate using a chiral catalyst. For the synthesis of (S)-Flumequine, two promising catalytic strategies are asymmetric hydrogenation and asymmetric aza-Michael addition.

This approach involves the enantioselective reduction of a double bond in a quinoline precursor to establish the chiral center. Chiral phosphoric acids and transition metal complexes are effective catalysts for such transformations[6][8].

Caption: Workflow for (S)-Flumequine synthesis via asymmetric hydrogenation.

Step 1: Synthesis of the Prochiral Quinolone Precursor

The synthesis of the appropriate quinolone precursor for hydrogenation would follow established synthetic routes for quinolone cores.

Step 2: Asymmetric Transfer Hydrogenation

-

To a solution of the prochiral quinolone precursor (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%).

-

Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as the hydrogen source (1.2-1.5 eq).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for 24-72 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the enantioenriched tetrahydroquinoline intermediate.

Step 3: Conversion to (S)-Flumequine

The resulting chiral intermediate would then be converted to (S)-Flumequine through the final cyclization and functionalization steps as described in Strategy 1, Step 5.

This strategy involves the enantioselective addition of an amine to an α,β-unsaturated carbonyl compound, a key step in forming the chiral dihydropyridine ring system of Flumequine. Chiral organocatalysts, such as diarylprolinol silyl ethers or chiral phosphoric acids, are highly effective for this transformation[3][9][10].

Caption: Synthesis of (S)-Flumequine via asymmetric aza-Michael addition.

Step 1: Synthesis of Starting Materials

The required 2-amino-5-fluorobenzaldehyde derivative and the appropriate α,β-unsaturated ketone can be synthesized using standard organic chemistry methods.

Step 2: Asymmetric Aza-Michael Addition

-

To a solution of the 2-amino-5-fluorobenzaldehyde derivative (1.0 eq) and the α,β-unsaturated ketone (1.2 eq) in a suitable solvent (e.g., chloroform or toluene), add the chiral organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10-20 mol%).

-

An acidic co-catalyst, such as benzoic acid, may be beneficial in some cases.

-

Stir the reaction at room temperature for 24-96 hours, monitoring for the formation of the chiral dihydroquinolone intermediate.

-

Upon completion, purify the product by flash column chromatography on silica gel.

Step 3: Conversion to (S)-Flumequine

The resulting enantioenriched dihydroquinolone intermediate will require further synthetic manipulations, including the final cyclization and installation of the carboxylic acid moiety, to yield (S)-Flumequine.

Data Summary and Comparison of Methods

| Method | Key Transformation | Catalyst/Reagent | Typical Enantiomeric Excess (e.e.) | Yield | Key Advantages | Key Considerations |

| Diastereomeric Resolution | Separation of diastereomers | (S)-N-Tosylproline | >98% (after recrystallization) | Moderate to Good | Robust, well-established, high enantiopurity achievable. | Not atom-economical (loss of one enantiomer), requires multiple steps. |

| Asymmetric Hydrogenation | Enantioselective reduction | Chiral Phosphoric Acid / Ru-complex | 90-99% | Good to Excellent | High atom economy, direct generation of chiral center. | Catalyst synthesis can be complex, optimization of reaction conditions required. |

| Asymmetric Aza-Michael Addition | Enantioselective C-N bond formation | Chiral Organocatalyst | 90-99% | Good to Excellent | Metal-free, mild reaction conditions. | Substrate scope may be limited, catalyst loading can be high. |

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-Flumequine is a critical endeavor for the development of improved antibacterial therapies. This guide has detailed two robust and viable strategies: a classical diastereomeric resolution and modern asymmetric catalytic approaches. While diastereomeric resolution is a reliable and well-understood method capable of producing highly pure material, asymmetric catalysis offers a more efficient and sustainable alternative. The choice of synthetic route will ultimately depend on factors such as scale, cost, and available expertise. Future research in this area will likely focus on the development of novel, highly efficient, and selective catalysts for the asymmetric synthesis of Flumequine and other chiral quinolone antibiotics, further advancing the field of medicinal chemistry and drug development.

References

- Sundén, H., Rios, R., Ibrahem, I., Zhao, G. L., Eriksson, L., & Córdova, A. (2007). A Highly Enantioselective Catalytic Domino Aza-Michael/Aldol Reaction: One-Pot Organocatalytic Asymmetric Synthesis of 1,2-Dihydroquinolidines.

- Parham, W. E., & Reed, L. J. (1948).

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Flumequine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis, absolute configuration, and antibacterial activity of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. [Link]

-

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

- Saito, K., Moriya, Y., & Akiyama, T. (2015). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2-Substituted 2,3-Dihydro-4-quinolones by a Protecting-Group-Free Approach. Organic Letters, 17(13), 3202–3205.

-

What is the mechanism of Flumequine? - Patsnap Synapse. (2024, July 17). Retrieved January 25, 2026, from [Link]

-

Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - Beilstein Journals. (n.d.). Retrieved January 25, 2026, from [Link]

-

Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids | Organic Letters. (2025, March 21). Retrieved January 25, 2026, from [Link]

-

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline - Lead Sciences. (n.d.). Retrieved January 25, 2026, from [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

- Preparation method of ethoxy diethyl methylene malonate - Google Patents. (n.d.).

-

1.5: Chiral Phosphoric Acids (PAs) - Chemistry LibreTexts. (2021, March 16). Retrieved January 25, 2026, from [Link]

-

Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

-

Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines - Beijing Institute of Technology. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis of 6,7-dihydro-9-fluoro-8-methoxy-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 25, 2026, from [Link]

-

ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

-

Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]

-

para-methyl tetrahydroquinoline, 91-61-2 - The Good Scents Company. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Re-evaluating a First-Generation Quinolone

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of (S)-Flumequine

Flumequine is a first-generation synthetic quinolone antibiotic that has been utilized primarily in veterinary medicine, particularly for treating enteric infections in livestock and aquaculture.[1] Although its marketing authorization has been suspended for human clinical use in the European Union, its distinct mode of action and spectrum of activity warrant continued scientific investigation, especially concerning its stereoisomers.[1]

Flumequine possesses a single chiral center, existing as two enantiomers: (S)-Flumequine and (R)-Flumequine.[2][3] Emerging research indicates that the antibacterial efficacy of the racemic mixture is primarily attributed to the (S)-enantiomer, making it the eutomer of interest for microbiological and pharmacological studies.[3] This guide provides a detailed technical overview of the in vitro antibacterial spectrum of (S)-Flumequine, its mechanism of action, standardized protocols for its evaluation, and the landscape of bacterial resistance.

Section 1: Molecular Mechanism of Action

The bactericidal activity of (S)-Flumequine, like other quinolones, is achieved through the targeted inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][5][6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[4][6]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress and allowing the replication fork to proceed.[4][6] (S)-Flumequine binds to the DNA-gyrase complex, stabilizing the transient double-strand DNA breaks created by the enzyme.[5] This prevents the religation of the DNA strands, leading to an accumulation of breaks, cessation of DNA replication, and ultimately, cell death.[5][6]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the principal target. This enzyme is vital for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[4][7] By inhibiting topoisomerase IV, (S)-Flumequine prevents the proper segregation of replicated DNA, thereby blocking cell division.[1][4]

The concentration-dependent bactericidal effect of Flumequine stems from this catastrophic disruption of DNA integrity and processing.[4]

Caption: Diagram 1: Mechanism of (S)-Flumequine Action.

Section 2: In Vitro Antibacterial Spectrum

(S)-Flumequine demonstrates a broad spectrum of activity, primarily targeting Gram-negative bacteria.[4][6] Its efficacy against Gram-positive organisms is generally lower. The in vitro activity is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Activity Against Gram-Negative Bacteria

Flumequine is highly effective against a wide range of Gram-negative pathogens, which is why it has seen extensive use in treating infections in aquaculture and livestock.[4][5][6] Key susceptible species include members of the Enterobacteriaceae family and aquatic pathogens.

Activity Against Gram-Positive Bacteria

While primarily known for its Gram-negative activity, Flumequine does show some inhibitory effects against certain Gram-positive bacteria, though often at higher concentrations.[1][9]

Summary of In Vitro Activity

The following table summarizes the reported MIC values for Flumequine against various bacterial isolates. It is important to note that much of the available data pertains to racemic Flumequine; however, this activity is largely attributable to the (S)-enantiomer.

| Bacterial Species | Gram Stain | Reported MIC Range (µg/mL) | Reference(s) |

| Aeromonas salmonicida | Negative | 0.06 - 0.5 | [5] |

| Escherichia coli | Negative | 1 - 100 | [9] |

| Photobacterium damsela | Negative | 0.3 | [8] |

| Proteus vulgaris | Negative | ≤ 6.2 | [10] |

| Pseudomonas aeruginosa | Negative | 1 - 100 | [9] |

| Pseudomonas spp. | Negative | 0.25 - 1 | [5] |

| Salmonella spp. | Negative | ≤ 6.2 | [10] |

| Vibrio anguillarum | Negative | 0.15 | [8] |

| Vibrio alginolyticus | Negative | 1.2 | [8] |

| Staphylococcus aureus | Positive | 1 - 100 | [9] |

| Streptococcus faecalis | Positive | 1 - 100 | [9] |

| Brachyspira hyodysenteriae | Spirochete | 6.25 - 200 | [9] |

Note: The wide range for some species reflects the inclusion of both susceptible and resistant isolates in various studies.

Section 3: Standardized Protocol for MIC Determination

To ensure reproducibility and accuracy, the determination of the in vitro antibacterial spectrum must follow a standardized, self-validating protocol. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[11][12]

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of (S)-Flumequine in a liquid growth medium. The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

Materials

-

(S)-Flumequine analytical standard

-

Appropriate solvent (e.g., 0.1 M NaOH)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)[13]

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology

-

Preparation of (S)-Flumequine Stock Solution:

-

Accurately weigh the (S)-Flumequine powder.

-

Dissolve in a minimal volume of 0.1 M NaOH and dilute to the final volume with sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: Quinolones have poor water solubility; a basic solution is required for initial dissolution before dilution in neutral broth.

-

-

Preparation of Serial Dilutions:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

-

Add 100 µL of the working (S)-Flumequine solution (e.g., 128 µg/mL) to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive growth control (no drug). Well 12 can be a sterility control (broth only). Self-Validation: This serial dilution creates a logarithmic concentration gradient to precisely pinpoint the MIC.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. Causality: A standardized inoculum density is critical; too high a density can overwhelm the antibiotic, leading to falsely elevated MICs.

-

-

Inoculation and Incubation:

-

Inoculate each well (1 through 11) with 50 µL of the standardized bacterial suspension.

-

The final volume in each well is now 100 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of (S)-Flumequine at which there is no visible growth.

-

QC Check: The MIC for the quality control strain must fall within the acceptable range defined by CLSI/EUCAST to validate the entire experimental run.[11][13]

-

Sources

- 1. Flumequine - Wikipedia [en.wikipedia.org]

- 2. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Flumequine? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. What is Flumequine used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Flumequine - Antibiotics - CAT N°: 21645 [bertin-bioreagent.com]

- 10. Bioevaluation of the Antibacterial Flumequine for Urinary Tract Use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nih.org.pk [nih.org.pk]

- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 13. szu.gov.cz [szu.gov.cz]

(S)-Flumequine as a DNA Gyrase Inhibitor: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of (S)-Flumequine's potential as a targeted inhibitor of bacterial DNA gyrase. Flumequine, a first-generation quinolone antibiotic, operates at the critical junction of DNA replication and repair, making it and its enantiomers subjects of significant interest in the ongoing search for novel antibacterial agents. While racemic flumequine has seen use in veterinary medicine, the stereospecific interactions of its enantiomers with DNA gyrase are paramount for developing more potent and selective therapeutics. This document synthesizes the current understanding of the mechanism of action, provides detailed protocols for the biochemical validation of its inhibitory activity, and discusses the pivotal role of chirality in its function, drawing parallels from well-documented fluoroquinolones.

Introduction: The Central Role of DNA Gyrase in Bacterial Viability

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for relieving the topological stress that arises during DNA replication and transcription.[1][2] Unlike its eukaryotic counterparts, the unique structure and function of bacterial DNA gyrase make it an attractive and validated target for antimicrobial drug development.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the strand-passage reaction.[2]

Quinolone antibiotics, a broad-spectrum class of antibacterial agents, exert their bactericidal effects by targeting this vital enzyme.[1] They function not merely as competitive inhibitors but as "poisons," stabilizing the transient covalent complex formed between DNA gyrase and cleaved DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, the stalling of replication forks, and ultimately, cell death.[4]

Flumequine is a chiral quinolone, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-Flumequine and (R)-(+)-Flumequine.[5] As is common with chiral drugs, these enantiomers can exhibit significantly different pharmacological activities. The focus of this guide is on the (S)-enantiomer, the eutomer, which is predicted to be the more potent inhibitor of DNA gyrase based on extensive evidence from related fluoroquinolones.

Mechanism of Action: Stereoselective Inhibition of the Gyrase-DNA Complex

The bactericidal activity of quinolones stems from their ability to trap the DNA gyrase enzyme in the "cleavage complex" state. The process begins with the binding of DNA gyrase to a segment of DNA (the G-segment). The enzyme then makes a staggered double-strand break in the G-segment, with each GyrA subunit forming a covalent bond to a 5'-phosphate end of the DNA. Another segment of DNA (the T-segment) is then passed through this break. Finally, the G-segment is resealed.

(S)-Flumequine is hypothesized to intervene by binding to a pocket formed by both the GyrA subunits and the cleaved DNA. This binding event stabilizes the cleavage complex, physically preventing the re-ligation of the DNA backbone. The core of the quinolone molecule intercalates into the DNA at the cleavage site, while its substituents make critical contacts with amino acid residues in the GyrA subunits, primarily within a region known as the Quinolone Resistance-Determining Region (QRDR).[6]

Caption: The catalytic cycle of DNA gyrase and the inhibitory action of (S)-Flumequine.

The stereochemistry at the chiral center of flumequine is critical for optimal binding. While specific molecular modeling studies for (S)-Flumequine are not widely available, extensive research on ofloxacin and its active S-enantiomer, levofloxacin, provides a powerful precedent.[3] In these cases, the S-enantiomer fits more precisely into the chiral pocket of the gyrase-DNA complex, allowing for more favorable interactions and, consequently, greater inhibitory potency. It is this principle of stereoselectivity that underpins the superior activity of (S)-Flumequine over its (R)-enantiomer.

Quantitative Analysis: The Impact of Chirality on Inhibitory Potency

Direct IC₅₀ values for the individual enantiomers of flumequine against purified DNA gyrase are not readily found in peer-reviewed literature, representing a significant knowledge gap. However, the principle of enantioselective inhibition is well-established for chiral fluoroquinolones. A prime example is the comparison between racemic ofloxacin and its pure S-enantiomer, levofloxacin.

Studies have shown that levofloxacin is approximately twice as potent as ofloxacin at inhibiting E. coli DNA gyrase.[3] This is consistent with the fact that ofloxacin is a 1:1 mixture of the active (S)-enantiomer and the significantly less active (R)-enantiomer. The inhibitory activity of the racemate is therefore primarily attributable to its (S)-enantiomer content.

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Fold Difference (vs. Racemate) | Reference |

| Levofloxacin ((S)-Ofloxacin) | E. coli DNA Gyrase | 2.50 ± 0.14 | ~2.5x more potent | [3] |

| Ofloxacin (Racemate) | E. coli DNA Gyrase | 6.20 ± 0.17 | 1x | [3] |

| Flumequine (Racemate) | E. coli | MIC: 0.12 - 0.5 | N/A | [1] |

This table illustrates the principle of enantioselective inhibition using levofloxacin/ofloxacin as a proxy. MIC (Minimum Inhibitory Concentration) values for racemic flumequine are provided for context on its whole-cell antibacterial activity.

Experimental Validation: Protocols for Assessing DNA Gyrase Inhibition

Verifying the inhibitory potential of (S)-Flumequine requires robust and reproducible biochemical assays. The following protocols are foundational for characterizing inhibitors of DNA gyrase.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form. These different topological forms (topoisomers) can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Step-by-Step Protocol:

-

Prepare Reaction Mix: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL per reaction, combine:

-

6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

-

0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL).

-

Water to a volume of 26.7 µL per reaction.

-

-

Aliquot and Add Inhibitor: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. Add 0.3 µL of (S)-Flumequine at various concentrations (typically dissolved in DMSO). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Initiate Reaction: Add 3 µL of diluted E. coli DNA gyrase to each tube (except the "no enzyme" control). The optimal amount of enzyme should be predetermined to achieve >90% supercoiling in the "no inhibitor" control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 30 µL of a 2x Stop Buffer/Loading Dye (e.g., 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).

-

Phase Separation: Vortex briefly (5 seconds) and centrifuge at high speed for 1 minute to separate the aqueous and organic phases.

-

Gel Electrophoresis: Carefully load 20 µL of the upper aqueous (blue) phase onto a 1.0% agarose gel in TBE or TAE buffer.

-

Visualization: Run the gel at ~90V for 90 minutes. Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light. The IC₅₀ is the concentration of (S)-Flumequine that results in 50% inhibition of supercoiling activity compared to the "no inhibitor" control.

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Gyrase-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex.

Principle: Quinolones trap the gyrase in its cleavage complex form. Subsequent treatment with a strong denaturant like Sodium Dodecyl Sulfate (SDS) and a protease (Proteinase K) results in the formation of linear DNA from the supercoiled plasmid substrate. The amount of linear DNA produced is proportional to the number of stabilized cleavage complexes.

Step-by-Step Protocol:

-

Prepare Reaction Mix: On ice, prepare a master mix. For a final volume of 30 µL per reaction, combine:

-

6 µL of 5x Gyrase Assay Buffer (as above, but without ATP ).

-

0.5 µL of supercoiled pBR322 plasmid DNA (1 µg/µL).

-

Water to a volume of 24 µL per reaction.

-

-

Aliquot and Add Inhibitor: Aliquot 24 µL of the master mix into pre-chilled tubes. Add 3 µL of (S)-Flumequine at various concentrations (dissolved in 10% DMSO). Include appropriate controls.

-

Initiate Reaction: Add 3 µL of a higher concentration of E. coli DNA gyrase (cleavage assays often require more enzyme than supercoiling assays).

-

Incubation: Mix gently and incubate at 37°C for 30 minutes.

-

Trap Cleavage Complex: Add 3 µL of 2% SDS and 3 µL of 1 mg/mL Proteinase K to each reaction.

-

Second Incubation: Incubate at 37°C for an additional 30 minutes to digest the gyrase.

-

Analysis: Stop the reaction and prepare samples for agarose gel electrophoresis as described in the supercoiling assay.

-

Visualization: Run a 1.0% agarose gel and visualize. An increase in the band corresponding to linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.

Conclusion and Future Directions

The evidence strongly supports the potential of (S)-Flumequine as a potent and stereoselective inhibitor of bacterial DNA gyrase. While direct biochemical data on the individual enantiomers of flumequine remains a research opportunity, the well-documented case of levofloxacin provides a compelling framework for understanding the critical role of chirality in this class of antibiotics. The detailed protocols provided in this guide offer a robust methodology for the direct validation of (S)-Flumequine's inhibitory activity and the determination of its IC₅₀ against DNA gyrase.

Future research should focus on obtaining purified (S)- and (R)-Flumequine to perform direct comparative studies. Furthermore, molecular docking and co-crystallography studies of (S)-Flumequine with the DNA gyrase-DNA complex would provide invaluable structural insights into the specific molecular interactions that drive its enhanced potency. Such studies will be instrumental in the rational design of next-generation quinolone antibiotics that can overcome existing resistance mechanisms and provide new hope in the fight against bacterial infections.

References

-

Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. Acta Naturae, 3(4), 94–99. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Flumequine? Patsnap.

-

Mitscher, L. A., Sharma, P. N., Chu, D. T., Shen, L. L., & Pernet, A. G. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283–2286. [Link]

-

Wikipedia. (2023). Flumequine. Wikipedia. [Link]

-

Nani, E., Amato, G., Anzivino, D., & Covelli, I. (1986). [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Bollettino dell'Istituto sieroterapico milanese, 65(1), 14–21. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Inspiralis. [Link]

-

Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7629. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 289(18), 12384–12394. [Link]

-

Blower, T. R., et al. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(7), 1713–1718. [Link]

-

Hasan, M. M., et al. (2021). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. ChemProc, 18(1), 125. [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA gyrase is a target for quinolones. mBio, 2(6), e00243-11. [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase [mdpi.com]

Methodological & Application

Determining the Potency of (S)-Flumequine: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing in Escherichia coli

Introduction: The Significance of Stereochemistry in Antimicrobial Activity

Flumequine is a first-generation fluoroquinolone antibiotic that has been utilized in veterinary medicine. Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[1] This disruption ultimately leads to bacterial cell death. Flumequine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Flumequine and (R)-Flumequine.

In the realm of pharmacology, stereochemistry is not a trivial detail. The three-dimensional arrangement of a molecule can profoundly influence its interaction with biological targets. For many chiral drugs, one enantiomer exhibits significantly greater therapeutic activity than the other. A classic example within the fluoroquinolone class is ofloxacin, where the (S)-enantiomer, levofloxacin, is responsible for the vast majority of the antibacterial effect.[2][3] This stereospecificity arises from the precise fit required between the drug molecule and the active site of its target enzyme. The differential activity is attributed to the more potent inhibitory effect of the (S)-enantiomer on DNA gyrase.[2] While direct comparative studies on the enantiomers of flumequine are less common in publicly available literature, the established principles of stereospecificity in fluoroquinolone action provide a strong rationale for investigating the activity of the individual enantiomers. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-Flumequine against the bacterium Escherichia coli, a common Gram-negative pathogen. The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism.[4]

Principle of the Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4] This method involves challenging a standardized suspension of bacteria with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is used to determine the MIC value. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of (S)-Flumequine against E. coli.

Caption: Workflow for (S)-Flumequine MIC determination.

Detailed Protocol

I. Materials and Reagents

-

(S)-Flumequine analytical standard

-

Escherichia coli test strain(s)

-

Escherichia coli ATCC® 25922™ (Quality Control Strain)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO) (if required for solubilizing (S)-Flumequine)

-

Sterile 0.85% saline

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Calibrated multichannel and single-channel pipettes and sterile tips

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Vortex mixer

-

35°C ± 2°C incubator

II. Preparation of Reagents and Bacterial Inoculum

A. Preparation of (S)-Flumequine Stock Solution

The solubility of flumequine is poor in water but improves in alkaline solutions. For laboratory purposes, a high-concentration stock solution is typically prepared in an organic solvent like DMSO and then diluted in the test medium.

-

Calculate the required mass of (S)-Flumequine powder to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL). Account for the purity of the standard powder in your calculations.

-

Dissolve the weighed (S)-Flumequine in a minimal amount of sterile DMSO.

-

Bring the solution to the final volume with sterile CAMHB. Ensure complete dissolution.

-

Sterile filter the stock solution through a 0.22 µm syringe filter if any particulate matter is visible.

-

Store the stock solution in small aliquots at -20°C or below, protected from light.

B. Preparation of Standardized E. coli Inoculum

The final concentration of bacteria in each well is critical for the accuracy and reproducibility of the MIC test. The target is approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Subculture E. coli from a stock culture onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain well-isolated colonies.

-

Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline.

-

Vortex the suspension thoroughly to create a smooth, homogenous suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). This suspension corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the adjusted suspension within 15 minutes of preparation. Perform a 1:100 dilution by adding 0.1 mL of the 0.5 McFarland suspension to 9.9 mL of CAMHB. This will result in a standardized inoculum of approximately 1-2 x 10^6 CFU/mL. This is the inoculum to be used for the assay.

III. Broth Microdilution Assay Procedure

-

Label a sterile 96-well microtiter plate. Typically, rows A-G are used for the test article and row H is used for a growth control (no antibiotic).

-

Add 100 µL of CAMHB to all wells of the microtiter plate.

-

Add 100 µL of the (S)-Flumequine working solution (at twice the highest desired final concentration) to the first column of wells. This will result in a total volume of 200 µL in the first column.

-

Perform serial twofold dilutions. Using a multichannel pipette, transfer 100 µL from the first column of wells to the second, mixing thoroughly by pipetting up and down. Continue this process across the plate to the desired final concentration, discarding 100 µL from the last column of diluted wells. This will result in a constant volume of 100 µL in each well with serially diluted (S)-Flumequine.

-

Inoculate the plate. Add 10 µL of the standardized bacterial inoculum (prepared in step II.B.5) to each well, except for a sterility control well (which should contain only CAMHB). This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Include controls:

-

Growth Control: Wells containing CAMHB and the bacterial inoculum, but no (S)-Flumequine.

-

Sterility Control: A well containing only CAMHB to check for contamination.

-

Quality Control: Perform the entire assay in parallel using the reference strain E. coli ATCC® 25922™.

-

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

IV. Interpretation of Results

-

Examine the sterility control well. It should show no signs of growth.

-

Examine the growth control wells. They should show distinct turbidity, indicating adequate bacterial growth.

-

Read the MIC. The MIC is the lowest concentration of (S)-Flumequine at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection from the bottom of the plate.

Data Presentation and Quality Control

A well-structured table should be used to record and present the MIC results for different E. coli strains.

| E. coli Strain | (S)-Flumequine MIC (µg/mL) |

| Test Isolate 1 | 1 |

| Test Isolate 2 | 2 |

| Test Isolate 3 | 0.5 |

| QC Strain: E. coli ATCC® 25922™ | 0.25 |

| Published QC Range for Flumequine | 0.12 - 0.5 µg/mL |

Self-Validating System: The Role of Quality Control

The trustworthiness of the obtained MIC data is critically dependent on the inclusion of a well-characterized quality control (QC) strain with a known, acceptable MIC range. For flumequine susceptibility testing, E. coli ATCC® 25922™ is the recommended QC strain. A multi-laboratory study has established CLSI-approved QC ranges for flumequine using the broth microdilution method. While the specific table from the most recent CLSI M49-A or VET03/VET04 documents should be consulted for the definitive range, historical data suggests an acceptable MIC range for flumequine against E. coli ATCC® 25922™ is 0.12 - 0.5 µg/mL . If the MIC value obtained for the QC strain falls outside this established range, the entire batch of tests is considered invalid, and the assay must be repeated. This ensures the integrity of the experimental system, including the potency of the antibiotic, the accuracy of the methodology, and the performance of the media.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Action |

| No growth in any wells, including the growth control. | Inoculum viability issue; Inactive growth medium; Incubation error. | Verify the viability of the bacterial culture. Use a fresh batch of CAMHB. Check incubator temperature and conditions. |

| Growth in the sterility control well. | Contamination of media, reagents, or equipment. | Use fresh, sterile materials. Review aseptic technique. |

| MIC for QC strain is out of the acceptable range. | Inaccurate drug concentration; Improper inoculum density; Procedural error; Contamination of QC strain. | Verify stock solution calculations and dilutions. Re-standardize the inoculum. Review the entire protocol for any deviations. Obtain a fresh, certified culture of the QC strain. |

| "Skipped" wells (growth at a higher concentration than a well with no growth). | Contamination of a single well; Inaccurate pipetting. | Repeat the assay. Pay close attention to pipetting technique to avoid splashing and cross-contamination. |

Conclusion

This protocol provides a robust and standardized method for determining the MIC of (S)-Flumequine against E. coli. By adhering to established guidelines, particularly in the preparation of reagents and the use of appropriate quality control measures, researchers can generate reliable and reproducible data. Understanding the potency of individual enantiomers like (S)-Flumequine is crucial for the development of more effective and targeted antimicrobial therapies, ultimately contributing to the responsible use of antibiotics in both human and veterinary medicine.

References

-

Gaunt, P. N., et al. (2012). Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials. Journal of Aquatic Animal Health, 24(4), 263-270. Available at: [Link].

- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing.

-

Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307-311. Available at: [Link].

- Mitscher, L. A., Devasthale, P., & Zavod, R. (1990). Structure-activity relationships of fluoroquinolones. In The 4-Quinolones (pp. 115-146). Springer, Berlin, Heidelberg.

- Hayakawa, I., et al. (1986). Synthesis and antibacterial activities of ofloxacin-related compounds. Journal of Medicinal Chemistry, 29(1), 89-95.

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].

- CLSI. VET03/VET04: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals.

- World Health Organization. (2006).

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.

-

Wikipedia. Flumequine. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3374, Flumequine. Available at: [Link].

- CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link].

Sources

- 1. Microbiologics: 0335A Escherichia coli ATCC® 25922™ EZ-Accu Shot [microbiologics.com]

- 2. atcc.org [atcc.org]

- 3. szu.gov.cz [szu.gov.cz]

- 4. Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-Based Assays for Evaluating (S)-Flumequine Efficacy: Application Notes and Protocols

Introduction: (S)-Flumequine - A Targeted Approach to Bacterial DNA Replication

(S)-Flumequine is a fluoroquinolone antibiotic, a class of synthetic chemotherapeutic agents with potent bactericidal activity.[1] Its primary mode of action is the targeted inhibition of essential bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] In Gram-negative bacteria, the principal target is DNA gyrase, which introduces negative supercoils into DNA, a crucial step for relieving torsional stress during replication and transcription.[3][4] By forming a stable complex with the gyrase-DNA intermediate, (S)-Flumequine traps the enzyme, leading to double-stranded DNA breaks, cessation of DNA synthesis, and ultimately, cell death.[4][5] This targeted mechanism provides a significant advantage in antimicrobial therapy, though potential for cytotoxicity in eukaryotic cells necessitates careful evaluation.[3]

This guide provides a comprehensive suite of cell-based assays to meticulously evaluate the efficacy and safety profile of (S)-Flumequine. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.

Mechanism of Action: Disrupting Bacterial DNA Homeostasis

The bactericidal effect of (S)-Flumequine is a direct consequence of its interaction with the DNA gyrase and topoisomerase IV enzymes. This interaction stabilizes the covalent complex formed between the enzyme and the cleaved DNA strand, preventing the re-ligation step of the topoisomerase reaction. The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of the replication fork, leading to the arrest of DNA synthesis.[4]

Caption: Workflow for foundational antibacterial efficacy assays.

Part 2: Mechanistic Cell-Based Assays

To confirm that (S)-Flumequine's antibacterial activity is due to its intended mechanism of action, assays that probe the inhibition of DNA synthesis and its consequences are essential.

Bacterial DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay directly measures the inhibition of DNA synthesis by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Scientific Rationale: Actively replicating bacteria will incorporate BrdU into their DNA. [6][7]If (S)-Flumequine is effectively inhibiting DNA synthesis, the amount of BrdU incorporation will be significantly reduced. This can be detected using an anti-BrdU antibody. [8] Protocol: BrdU Incorporation Assay

-

Bacterial Culture and Treatment:

-

Grow a bacterial culture to early-log phase in a suitable broth.

-

Expose the bacteria to various concentrations of (S)-Flumequine for a short period (e.g., 30-60 minutes). Include an untreated control.

-

-

BrdU Labeling:

-

Add BrdU to the cultures and incubate for a defined period to allow for incorporation into newly synthesized DNA.

-

-

Cell Fixation and Permeabilization:

-

Harvest the bacterial cells by centrifugation.

-

Fix and permeabilize the cells to allow for antibody penetration.

-

-

DNA Denaturation:

-

Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

-

-

Immunodetection:

-

Incubate the cells with a primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

-

-

Analysis:

-

Analyze the fluorescence intensity of the bacterial cells using a flow cytometer or a fluorescence microplate reader. A decrease in fluorescence in the (S)-Flumequine-treated samples indicates inhibition of DNA synthesis.

-

Visualization of Nucleoid Disruption (DAPI Staining)

This qualitative assay allows for the visualization of changes in bacterial nucleoid morphology, which can be indicative of DNA damage and replication arrest caused by (S)-Flumequine.

Scientific Rationale: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In healthy bacteria, the nucleoid appears as a distinct, centrally located structure. Treatment with DNA gyrase inhibitors can lead to nucleoid condensation, fragmentation, or decondensation, which can be observed by fluorescence microscopy.

Protocol: DAPI Staining of Bacterial Nucleoids

-

Bacterial Culture and Treatment:

-

Grow bacteria on a glass slide or in a liquid culture.

-

Treat the bacteria with (S)-Flumequine at a concentration at or above the MIC for a defined period.

-

-

Cell Fixation:

-

Fix the bacterial cells with a suitable fixative (e.g., paraformaldehyde or ethanol).

-

-

Staining:

-

Incubate the fixed cells with a DAPI solution (e.g., 1-5 µg/mL) for 15-30 minutes at room temperature in the dark. [9]

-

-

Washing and Mounting:

-

Wash the cells to remove excess DAPI.

-

Mount the slide with an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize the bacterial nucleoids using a fluorescence microscope with an appropriate filter set for DAPI (excitation ~358 nm, emission ~461 nm).

-

Compare the nucleoid morphology of treated cells to that of untreated controls.

-